molecular formula C18H13NS B14119732 N-(naphthalen-2-yl)-1-benzothiophen-3-amine

N-(naphthalen-2-yl)-1-benzothiophen-3-amine

Cat. No.: B14119732
M. Wt: 275.4 g/mol
InChI Key: CAZSMVIFHAEQEV-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-1-benzothiophen-3-amine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a naphthalene ring fused to a benzothiophene ring, with an amine group attached to the benzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-2-yl)-1-benzothiophen-3-amine typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(naphthalen-2-yl)ethanone, with sulfur and a base like potassium carbonate.

    Amination Reaction: The benzothiophene core is then subjected to an amination reaction using an amine source, such as aniline, under suitable conditions (e.g., heating in the presence of a catalyst like palladium on carbon).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(naphthalen-2-yl)-1-benzothiophen-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives (e.g., amines).

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: N-(naphthalen-2-yl)-1-benzothiophen-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting interactions with biological targets, making it a candidate for drug discovery and development.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of novel drugs.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-1-benzothiophen-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic compound with two fused benzene rings.

    Benzothiophene: A heterocyclic compound with a sulfur atom in the ring.

    N-(naphthalen-1-yl)-1-benzothiophen-3-amine: A structural isomer with the naphthalene ring attached at a different position.

Uniqueness: N-(naphthalen-2-yl)-1-benzothiophen-3-amine is unique due to its specific structural arrangement, which combines the properties of both naphthalene and benzothiophene. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

N-naphthalen-2-yl-1-benzothiophen-3-amine

InChI

InChI=1S/C18H13NS/c1-2-6-14-11-15(10-9-13(14)5-1)19-17-12-20-18-8-4-3-7-16(17)18/h1-12,19H

InChI Key

CAZSMVIFHAEQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CSC4=CC=CC=C43

Origin of Product

United States

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